molecular formula C15H15NO2 B12930953 Methyl 2-(p-tolylamino)benzoate

Methyl 2-(p-tolylamino)benzoate

Cat. No.: B12930953
M. Wt: 241.28 g/mol
InChI Key: ZOMPXSOAWQYBGP-UHFFFAOYSA-N
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Description

Methyl 2-(p-tolylamino)benzoate is an organic compound with the molecular formula C15H15NO2. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a p-tolylamino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(p-tolylamino)benzoate typically involves the reaction of methyl 2-aminobenzoate with p-toluidine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Methyl 2-aminobenzoate+p-toluidineMethyl 2-(p-tolylamino)benzoate\text{Methyl 2-aminobenzoate} + \text{p-toluidine} \rightarrow \text{this compound} Methyl 2-aminobenzoate+p-toluidine→Methyl 2-(p-tolylamino)benzoate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(p-tolylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Methyl 2-(p-tolylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(p-tolylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminobenzoate: A precursor in the synthesis of Methyl 2-(p-tolylamino)benzoate.

    p-Toluidine: Another precursor used in the synthesis.

    Benzoic Acid Derivatives: Compounds with similar structures and functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 2-(4-methylanilino)benzoate

InChI

InChI=1S/C15H15NO2/c1-11-7-9-12(10-8-11)16-14-6-4-3-5-13(14)15(17)18-2/h3-10,16H,1-2H3

InChI Key

ZOMPXSOAWQYBGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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